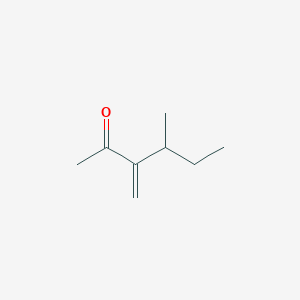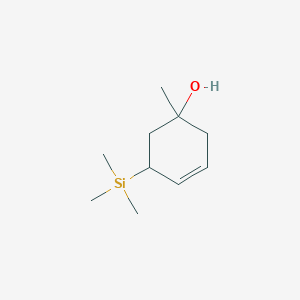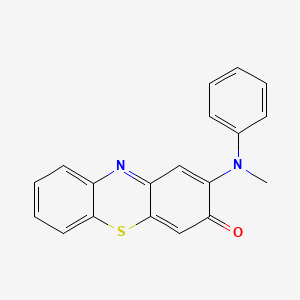![molecular formula C9H22NO3P B14623750 Dipropyl [1-(methylamino)ethyl]phosphonate CAS No. 56397-05-8](/img/structure/B14623750.png)
Dipropyl [1-(methylamino)ethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl [1-(methylamino)ethyl]phosphonate is a chemical compound with the molecular formula C8H20NO3P It is a member of the phosphonate family, which are organic compounds containing a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl [1-(methylamino)ethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of a phosphonic acid derivative with an appropriate amine and alcohol. For example, the Kabachnik-Fields reaction is a well-known method for synthesizing α-aminophosphonates, which involves the reaction of an amine, a carbonyl compound, and a dialkyl phosphite in a one-pot reaction . This reaction typically requires a catalyst and can be enhanced using microwaves or ultrasound to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the overall yield.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl [1-(methylamino)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphonic acid derivatives, while reduction can produce phosphine oxides. Substitution reactions can result in a variety of functionalized phosphonates.
Applications De Recherche Scientifique
Dipropyl [1-(methylamino)ethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphonates.
Mécanisme D'action
The mechanism of action of dipropyl [1-(methylamino)ethyl]phosphonate involves its interaction with specific molecular targets, such as enzymes that recognize phosphonate groups. The compound can act as an inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its activity. This inhibition can affect various biological pathways and processes, depending on the specific enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dipropyl [1-(methylamino)ethyl]phosphonate include:
Diisopropyl methylphosphonate: A related phosphonate compound with similar chemical properties.
Phosphonic acid derivatives: Compounds containing the phosphonic acid group, which share similar reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which includes a methylamino group and two propyl groups attached to the phosphonate moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
56397-05-8 |
|---|---|
Formule moléculaire |
C9H22NO3P |
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
1-dipropoxyphosphoryl-N-methylethanamine |
InChI |
InChI=1S/C9H22NO3P/c1-5-7-12-14(11,9(3)10-4)13-8-6-2/h9-10H,5-8H2,1-4H3 |
Clé InChI |
VWBPELNOSADCGL-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(C(C)NC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


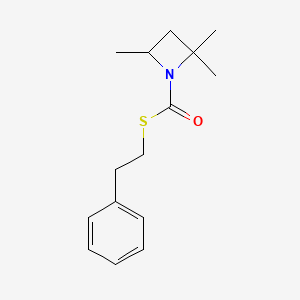
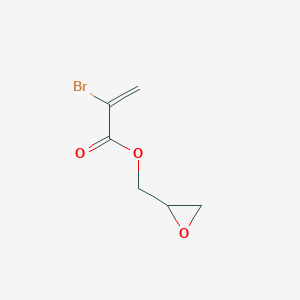
![Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-](/img/structure/B14623687.png)
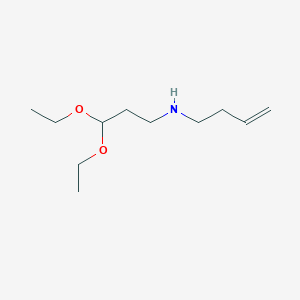
![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
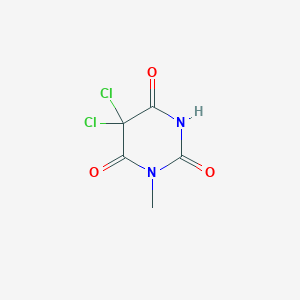
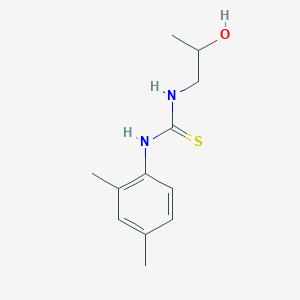
![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)

